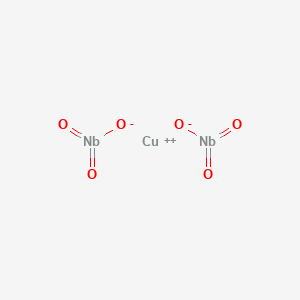

Copper;oxido(dioxo)niobium

Description

Historical Trajectories in Complex Oxides Research

The study of complex oxides dates back to the mid-20th century, with initial research on materials with the perovskite structure laying the groundwork for future discoveries. ereztech.com These early investigations revealed a rich variety of physical phenomena, including ferroelectricity and magnetism. A significant surge of interest occurred with the discovery of high-temperature superconductivity in cuprate-based complex oxides, demonstrating the potential for these materials to revolutionize technology. chemspider.com This was followed by the observation of colossal magnetoresistance in manganite-based oxides. ereztech.com These landmark discoveries underscored the importance of understanding the interplay between composition, structure, and properties in this class of materials, paving the way for the systematic investigation of a vast array of complex oxide systems, including those containing copper and niobium.

Significance of Niobium-Containing Oxides in Materials Science

Niobium oxides are recognized as versatile materials with a wide range of technological applications due to their outstanding chemical, electrical, and mechanical properties. epa.gov Niobium pentoxide (Nb2O5), the most stable oxide of niobium, is known for its high dielectric constant and refractive index, making it suitable for use in capacitors, optical systems, and as a catalyst. epa.govechemi.comgoogle.com Other niobium oxides, such as niobium dioxide (NbO2) and niobium monoxide (NbO), also exhibit interesting properties. google.com The ability of niobium to exist in multiple oxidation states (commonly +2, +4, and +5) contributes to the diverse functionalities of its oxides. google.com In heterogeneous catalysis, niobium oxides have shown higher activity and selectivity compared to traditional catalysts in certain reactions. wikipedia.orgechemi.com Their use as supports or promoters for other catalytic materials is also an active area of research. wikipedia.org

Research Rationale for Investigating Copper Oxido(dioxo)niobium Systems

The investigation into copper-niobium-oxide systems, and specifically Copper;oxido(dioxo)niobium (Cu(NbO3)2), is driven by the potential for synergistic effects arising from the combination of copper and niobium oxides. Copper oxides themselves are known for their interesting electronic and magnetic properties. americanelements.com The combination of a d-block transition metal like copper with a d0 transition metal like niobium in an oxide framework can lead to novel functionalities. Research into compounds like CuNb2O6 and CuNbO3, which are closely related to Cu(NbO3)2, has revealed promising properties such as photocatalytic activity, nonlinear optical behavior, and potential for use in energy storage applications. For instance, the interaction between copper and niobium-oxygen bonds is considered crucial for the efficient absorption of visible light in some of these materials. Therefore, the primary rationale for studying this compound is to explore and harness the unique properties that emerge from this specific combination of elements.

Overview of Current Academic Research Paradigms for Advanced Functional Inorganic Materials

The search for new advanced functional inorganic materials has been revolutionized by a shift in research paradigms. The traditional approach of "Edisonian" trial-and-error is increasingly being supplemented and, in some cases, replaced by more systematic and predictive methods.

A key modern paradigm is the Materials Genome Initiative (MGI) , which aims to accelerate materials discovery and deployment through the integration of high-throughput computation, experimental synthesis, and data-driven methodologies. echemi.com This approach leverages computational materials science, including first-principles calculations, to predict the properties of new materials before they are synthesized in the lab.

Another significant trend is the use of data-driven materials science and machine learning . Large databases of material properties are being created and mined to identify patterns and predict the performance of new compositions. This data-centric approach allows researchers to explore vast compositional spaces more efficiently.

Furthermore, the concept of the "functional unit" is gaining traction. echemi.com This perspective focuses on identifying specific atomic clusters or structural motifs that give rise to desired material properties. By understanding and engineering these functional units, scientists can design new materials with tailored functionalities. These modern research paradigms are being applied to the study of complex oxides like this compound to accelerate the discovery of new materials with enhanced performance for a variety of applications.

Detailed Research Findings

Research into the copper-niobium-oxide system has yielded a wealth of information on the synthesis, structure, and properties of various related compounds. While specific data for "this compound" (Cu(NbO3)2) is less abundant in publicly available literature compared to other copper niobates, valuable insights can be drawn from the study of these closely related materials.

Synthesis and Crystal Structure

Copper niobium oxides are typically synthesized via solid-state reaction methods. wikipedia.org This involves mixing precursor materials, such as copper oxide (CuO) and niobium pentoxide (Nb2O5), and calcining them at high temperatures. wikipedia.org The final crystal structure is highly dependent on the synthesis temperature. americanelements.com For instance, in the case of CuNb2O6, a monoclinic phase is known to form at temperatures around 650 °C, which transforms into an orthorhombic structure at temperatures above 900 °C. americanelements.com

The fundamental building blocks of these structures are typically CuO6 and NbO6 octahedra, which are interconnected in various ways. The arrangement of these octahedra determines the crystallographic symmetry and the resulting physical properties.

Interactive Data Table: Crystal Structure of Selected Copper Niobium Oxides

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| CuNb2O6 (Monoclinic) | Monoclinic | P12₁/c1 | Corner-shared CuO6 and NbO6 octahedra | americanelements.com |

| CuNb2O6 (Orthorhombic) | Orthorhombic | Pbcn | Zig-zagging chains of Cu²⁺ ions within a framework of NbO6 octahedra | americanelements.com |

| CuNbO3 (Monoclinic) | Monoclinic | Pc | Polar structure with parallel and antiparallel displacements of Cu⁺ and Nb⁵⁺ ions | |

| CuNbO3 (Rhombohedral) | Rhombohedral | R3c | Ferroelectric phase with parallel displacements of Cu⁺ and Nb⁵⁺ ions |

This table is interactive. Click on the headers to sort the data.

Physicochemical Properties

The physicochemical properties of copper niobium oxides are diverse and hold potential for various applications.

Photocatalytic and Optical Properties: Many copper niobates exhibit photocatalytic activity, meaning they can facilitate chemical reactions when exposed to light. This is attributed to their electronic band structure, which allows for the generation of electron-hole pairs upon light absorption. The band gap of these materials is a critical parameter, determining the range of the electromagnetic spectrum they can absorb. For example, some studies have shown that CuNbO3 has a moderate band gap suitable for absorbing visible light.

Electrical and Electrochemical Properties: The electrical properties of copper niobium oxides can range from insulating to semiconducting. The presence of mixed-valence copper ions (Cu⁺ and Cu²⁺) can influence the electrical conductivity. The layered or framework structures of these materials can also facilitate the intercalation of ions, such as lithium, making them potential candidates for battery electrodes. americanelements.com Research on CuNb2O6 has shown its potential as an anode material for lithium-ion batteries, with the ability to sustain high cycling rates. americanelements.com

Interactive Data Table: Selected Properties of Copper Niobium Oxides

| Compound | Property | Value/Observation | Potential Application | Reference |

| CuNbO3 | Band Gap | Moderate, allows visible light absorption | Photovoltaics, Photocatalysis | |

| CuNb2O6 | Electrochemical Capacity | High reversible capacity for Li-ion intercalation | Lithium-ion batteries | americanelements.com |

| CuNb2O6 | Electrocatalytic Activity | Active for Oxygen Evolution Reaction (OER) | Water splitting | |

| Cu-Nb-O systems | Photocatalytic Activity | Degradation of organic pollutants | Environmental remediation |

This table is interactive. Click on the headers to sort the data.

Properties

IUPAC Name |

copper;oxido(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2Nb.6O/q+2;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXADMAXAWXAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuNb2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584240 | |

| Record name | Copper(2+) bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12273-00-6 | |

| Record name | Copper(2+) bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Copper Oxido Dioxo Niobium Phases

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction, often referred to as the ceramic method, is a conventional and widely employed technique for the synthesis of polycrystalline oxide materials. This method involves the intimate mixing of solid precursors followed by heating at elevated temperatures to promote diffusion and reaction between the components.

Stoichiometric Powder Mixing and Calcination Strategies

The foundation of the solid-state synthesis of copper niobates lies in the precise stoichiometric mixing of the precursor powders. Typically, high-purity binary oxides such as copper(II) oxide (CuO) and niobium pentoxide (Nb₂O₅) are used as starting materials. The powders are weighed in the desired molar ratios, for instance, a 1:1 molar ratio for CuNbO₃ or a 1:2 molar ratio for CuNb₂O₆, and then intimately mixed to ensure a homogeneous reaction mixture. Mechanical mixing methods, such as ball milling, are often employed to reduce particle size and increase the contact area between the reactants, which can enhance the reaction kinetics.

Following the mixing step, the powder mixture is subjected to a high-temperature heat treatment, known as calcination. The calcination temperature and duration are critical parameters that dictate the phase purity and crystallinity of the final product. For the synthesis of CuNb₂O₆, for example, calcination is typically carried out at temperatures in the range of 900 °C. The duration of the calcination can vary from a few hours to several hours to ensure the completion of the reaction. It has been reported that the orthorhombic phase of CuNb₂O₆ can be produced at 900 °C with a thermal treatment of 12 hours after an initial milling of the precursor powders for 1 hour researchgate.net.

To promote homogeneity and complete the reaction, the calcination process may involve intermediate grinding steps. The powder is cooled, ground to break up agglomerates and expose fresh surfaces, and then reheated. This iterative process helps to ensure that the reaction proceeds to completion and a single-phase product is obtained.

Influence of Precursor Reactivity on Phase Purity

The reactivity of the precursors plays a significant role in determining the phase purity of the resulting copper niobate. The use of standard binary oxides like CuO and Nb₂O₅ can sometimes lead to the formation of secondary phases or require high reaction temperatures and long reaction times due to their relatively low reactivity.

To overcome these limitations, more reactive precursors can be employed. One such approach involves the use of an oxalic precursor for niobium. For instance, the synthesis of single-phase CuNb₂O₆ has been successfully achieved by using an amorphous and highly reactive niobium oxalic precursor, (NH₄)₃NbO(C₂O₄)₃·H₂O scielo.br. This precursor is prepared by first fusing commercial Nb₂O₅ with potassium bisulfate, followed by leaching and complexation with oxalic acid and ammonium (B1175870) oxalate (B1200264) scielo.br. The resulting high-reactivity precursor, with its small particle size, allows for the formation of the desired mixed oxide at lower temperatures and with a reduced risk of contamination from unreacted Nb₂O₅ scielo.br. In this method, the oxalic niobium precursor is manually mixed with copper nitrate (B79036) (Cu(NO₃)₂) and calcined at 1000°C to yield phase-pure CuNb₂O₆ scielo.br.

The choice of the copper precursor can also influence the reaction. While CuO is common, copper salts like copper nitrate can also be used, as they may offer better reactivity and decomposition characteristics during calcination.

| Precursors | Milling Time (h) | Calcination Temperature (°C) | Calcination Time (h) | Resulting Phase | Reference |

| CuO, Nb₂O₅ | 1 | 900 | 12 | Orthorhombic CuNb₂O₆ | researchgate.net |

| (NH₄)₃NbO(C₂O₄)₃·H₂O, Cu(NO₃)₂ | - | 1000 | - | Single-phase CuNb₂O₆ | scielo.br |

| CuO, Nb₂O₅ | 5 | 900 | 3 | Monoclinic and Orthorhombic CuNb₂O₆ | mdpi.com |

| CuO, Nb₂O₅ | 10 | 900 | 3 | Monoclinic and Orthorhombic CuNb₂O₆ | mdpi.com |

Solution-Based Chemical Routes for Controlled Synthesis

Solution-based chemical routes offer several advantages over solid-state methods, including better homogeneity of the starting materials at a molecular level, lower synthesis temperatures, and greater control over particle size and morphology. These methods are particularly useful for the synthesis of nanomaterials and complex oxide phases.

Sol-Gel Processing for Amorphous Precursors and Crystallization Control

The sol-gel process is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (typically a colloidal solution) into a solid "gel" phase. This method allows for the creation of an amorphous precursor with a high degree of homogeneity, which can then be crystallized into the desired oxide phase at relatively low temperatures.

In a typical sol-gel synthesis of a mixed-metal oxide like copper niobate, soluble precursors of copper and niobium, such as metal alkoxides or salts, are dissolved in a suitable solvent. A chelating agent, such as citric acid or ethylene glycol, is often added to form stable complexes with the metal ions, preventing their premature precipitation. The solution is then hydrolyzed and condensed by adding water or through a change in pH, leading to the formation of a three-dimensional gel network.

This amorphous gel, which contains a highly dispersed and intimately mixed distribution of the metal cations, is then dried to remove the solvent and subsequently calcined. The calcination temperature required to crystallize the desired copper niobate phase from this amorphous precursor is generally lower than that needed for conventional solid-state reactions. This control over crystallization from a homogeneous amorphous precursor allows for the synthesis of fine, phase-pure powders. For instance, the Pechini sol-gel method has been utilized to synthesize various perovskite-type niobates, where higher calcination temperatures and longer durations lead to better crystallinity researchgate.net.

Hydrothermal and Solvothermal Crystal Growth Mechanisms

Hydrothermal and solvothermal synthesis are methods of crystal growth that occur in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. In hydrothermal synthesis, the solvent is water, while in solvothermal synthesis, an organic solvent is used. These techniques are particularly effective for synthesizing crystalline materials directly from solution, often bypassing the need for a high-temperature calcination step.

The crystal growth mechanism in these methods is influenced by several factors, including the precursors, solvent, temperature, pressure, and reaction time. The precursors are dissolved in the solvent, and under the high-temperature and high-pressure conditions, the solubility of the reactants increases, facilitating the dissolution and recrystallization process that leads to the formation of the desired crystalline phase.

For niobate-based materials, hydrothermal synthesis has been shown to be a versatile method for controlling the size and morphology of the resulting crystals. The growth can proceed through different mechanisms, such as layer-by-layer growth or hopper growth, which can be influenced by the level of supersaturation in the reaction medium nih.gov. By carefully controlling the reaction parameters, it is possible to synthesize copper niobate crystals with specific morphologies, which can be crucial for their performance in various applications. For example, hydrothermal methods have been employed to synthesize various alkali niobates, demonstrating that the control of temperature and pressure is key to obtaining predictable particle morphologies nih.gov.

Co-precipitation Methods for Homogeneous Elemental Distribution

Co-precipitation is a simple and effective solution-based method for synthesizing mixed-metal oxides with a high degree of homogeneity. This technique involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent.

In the context of copper niobate synthesis, a solution containing soluble salts of both copper and niobium, such as nitrates or chlorides, is prepared. A precipitating agent, typically a base like sodium hydroxide or ammonium hydroxide, is then added to the solution. This causes the simultaneous precipitation of the metal hydroxides or other insoluble precursors. The key to this method is to maintain conditions, such as pH and temperature, that ensure both metal cations precipitate at a similar rate, leading to a homogeneous mixture of the precursors on a microscopic scale.

The resulting co-precipitate is then filtered, washed to remove any soluble by-products, and dried. Finally, the precursor powder is calcined at a suitable temperature to decompose the hydroxides and form the desired copper niobate phase. The intimate mixing of the components in the co-precipitated precursor often allows for a lower calcination temperature and shorter reaction time compared to the solid-state method, resulting in a fine and homogeneous powder. This method has been successfully used to prepare various mixed metal oxide nanoparticles with a uniform distribution of the constituent elements researchgate.net.

| Synthesis Method | Precursors | Key Parameters | Resulting Material |

| Sol-Gel | Metal alkoxides/salts, chelating agent | pH, calcination temperature and time | Amorphous precursor, crystalline powder |

| Hydrothermal/Solvothermal | Metal salts, mineralizers | Temperature, pressure, reaction time | Crystalline particles with controlled morphology |

| Co-precipitation | Soluble metal salts, precipitating agent | pH, temperature, calcination temperature | Homogeneous precursor, fine crystalline powder |

Pechini and Citrate-Nitrate Combustion Synthesis Approaches

Solution-based methods like the Pechini and citrate-nitrate combustion processes are valued for their ability to produce homogeneous, crystalline copper niobate powders at relatively low temperatures.

The Pechini method is a versatile wet chemical technique that relies on the chelation of metal cations by a carboxylic acid, typically citric acid, in a solution with a polyhydroxy alcohol, such as ethylene glycol. d-nb.info The process begins by dissolving copper and niobium precursors in an aqueous solution containing citric acid. This leads to the formation of stable metal-citrate complexes, which effectively immobilizes the metal ions and prevents their precipitation. d-nb.infounit.no Upon heating, the ethylene glycol promotes a polyesterification reaction with the metal-citrate complexes, resulting in a cross-linked polymeric resin. unit.nowikipedia.org This resin traps the metal ions in a highly uniform distribution at the atomic level. wikipedia.org Subsequent calcination of this resin at temperatures between 500–900 °C burns off the organic components, yielding a fine, homogenous oxide powder. wikipedia.org The particle size of the resulting copper niobate can be controlled by adjusting the calcination temperature; for instance, studies on similar niobates have shown that calcination at 500 °C can produce nanoparticles around 20 nm, with size increasing to approximately 250 nm at 800 °C. d-nb.info

Key Parameters in the Pechini Method

| Parameter | Description | Impact on Product |

| Metal Precursors | Sources of copper and niobium, such as nitrates, carbonates, or oxalates. d-nb.infoscielo.br | Purity and reactivity of precursors affect the final oxide's homogeneity. |

| Chelating Agent | Typically citric acid, which forms stable complexes with metal cations. unit.nowikipedia.org | The molar ratio of citric acid to metal ions is crucial for preventing precipitation and ensuring a uniform resin. |

| Polymerizing Agent | Commonly ethylene glycol, which facilitates the formation of the polymeric resin. wikipedia.org | The ratio of citric acid to ethylene glycol influences the gel structure and the properties of the resulting charred resin. researchgate.netresearchgate.net |

| Calcination Temperature | The temperature at which the organic resin is decomposed to form the oxide. wikipedia.org | Directly controls the crystallinity, phase, and particle size of the final copper niobate powder. d-nb.infomdpi.com |

The citrate-nitrate combustion synthesis is another effective method for producing ceramic powders. This process involves mixing aqueous solutions of metal nitrates (oxidizers) with a fuel, such as citric acid. researchgate.net The solution is heated to evaporate excess water, forming a viscous gel. researchgate.net As the temperature increases further, the gel undergoes a highly exothermic, self-sustaining combustion reaction. This rapid, intense heating facilitates the formation of the desired oxide phase while the evolution of large volumes of gases helps to dissipate heat and produce a fine, porous, and often nanocrystalline powder. researchgate.net The ratio of fuel to oxidant is a critical parameter that significantly influences the combustion process's intensity and the final product's characteristics, such as particle size and phase purity. researchgate.net

Vapor-Phase Deposition Techniques for Thin Films and Nanostructures

Vapor-phase deposition techniques are essential for fabricating high-quality thin films and nanostructures of copper niobium oxide, which are critical for electronic and optical applications. These methods can be broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD) of Copper Niobium Oxide Films

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursor gases, which react or decompose on the substrate surface to form a solid deposit. wikipedia.org For the synthesis of copper-niobium-oxide films, this would involve the use of individual volatile precursors for copper and niobium, along with an oxygen source.

The selection of appropriate precursors is critical. Organometallic compounds are often preferred due to their volatility. For niobium, precursors like niobium (V) ethoxide (Nb(OC₂H₅)₅) or niobium chloride (NbCl₅) are commonly used. mdpi.comjacow.org For copper, various organometallic precursors are available. The precursors are transported into a reaction chamber in the gas phase, where they decompose at elevated temperatures (typically 400-700 °C) on a substrate, such as copper or silicon. researchgate.netgoogle.com The presence of an oxidizing agent like oxygen or water vapor is necessary to form the oxide film. CVD offers excellent conformal coverage, making it suitable for coating complex shapes. jacow.org However, incorporating multiple elements like copper and niobium into a single film with precise stoichiometry can be challenging and requires careful control over precursor volatility and reaction kinetics. jacow.org

Typical CVD Parameters for Niobium-Based Films jacow.orgresearchgate.netcern.ch

| Parameter | Typical Range/Value | Purpose |

| Substrate Temperature | 650 - 700 °C | To induce thermal decomposition of precursors and promote film growth. |

| Niobium Precursor | Niobium chloride (NbCl₅) | Provides the niobium source for the film. |

| Precursor Temperature | ~130 °C (for NbCl₅) | To ensure adequate vapor pressure for transport into the reaction chamber. |

| Carrier Gas | Argon (Ar) | To transport the vaporized precursors into the reaction chamber. |

| Reactant Gas | Hydrogen (H₂), Oxygen (O₂) | H₂ acts as a reducing agent for metallic films; O₂ is the oxidant for oxide films. |

Template-Directed Synthesis and Self-Assembly Processes for Morphological Control

Controlling the morphology of copper niobate at the nanoscale is crucial for optimizing its properties for applications in catalysis and electronics. Template-directed synthesis and self-assembly are powerful strategies to achieve this control.

Template-directed synthesis utilizes a pre-existing nanostructure (a template) to guide the formation of the desired material. The template can be "hard," such as porous alumina or silica, or "soft," like surfactant micelles or block copolymers. The precursor materials for copper niobate are introduced into the template's pores or channels. After the material has formed, the template is typically removed (e.g., by etching or calcination), leaving behind a nanostructured replica. This approach allows for the fabrication of well-defined morphologies like nanowires, nanorods, or nanotubes. For instance, hydrothermal synthesis of niobates in the presence of specific reactants can yield morphologies like nanowires and nanocubes, demonstrating the principle of structure-directing agents. rsc.orgmdpi.com

Self-assembly refers to the spontaneous organization of individual components into ordered structures. This can be driven by various interactions, such as van der Waals forces, electrostatic interactions, or hydrogen bonding. While complex for ternary oxides, solution-based methods can be tailored to promote the self-assembly of nanocrystals into larger, ordered superstructures. The choice of solvents, precursors, and additives can influence the interactions between forming nanoparticles, directing their assembly into specific morphologies. mdpi.com

Post-Synthetic Annealing Treatments and Their Impact on Crystallinity and Phase Evolution

Post-synthetic annealing is a critical step in the synthesis of copper niobate, as it profoundly influences the material's final properties. This thermal treatment is used to improve crystallinity, remove defects, and control the phase of the material. jacow.org

Copper niobate (CuNb₂O₆) is known to exist in at least two different polymorphs: a low-temperature monoclinic phase and a high-temperature orthorhombic phase. mdpi.com The specific phase obtained is highly dependent on the annealing temperature. mdpi.com

Low-temperature annealing (e.g., ~650 °C) typically favors the formation of the monoclinic CuNb₂O₆ phase. mdpi.com

High-temperature annealing (e.g., ≥ 900 °C) promotes the transition to the orthorhombic CuNb₂O₆ phase. mdpi.com

The duration of the annealing process also plays a role. Longer annealing times can lead to increased grain growth and higher crystallinity. For instance, solid-state reactions to form CuNb₂O₆ have employed thermal treatments at 900 °C for durations ranging from 3 to 24 hours to obtain the desired phase and particle characteristics. mdpi.com

Furthermore, the annealing atmosphere (e.g., air, oxygen, or an inert gas) can affect the stoichiometry and defect chemistry of the oxide. nih.gov For thin films, annealing can also reduce residual stress and improve adhesion to the substrate. researchgate.net In some cases, rapid annealing techniques, such as laser annealing, can be used to melt and recrystallize the surface of a film, which can reduce surface defects and increase grain size without significantly heating the underlying substrate. jacow.orgjacow.org

Impact of Annealing Temperature on CuNb₂O₆ Phase

| Annealing Temperature | Resulting Crystalline Phase | Reference |

| ~650 °C | Monoclinic | mdpi.com |

| ≥ 900 °C | Orthorhombic | mdpi.com |

This control over the crystalline phase through annealing is vital, as the monoclinic and orthorhombic structures possess different physical and chemical properties, making phase-pure synthesis essential for specific applications. mdpi.com

Advanced Structural Characterization and Crystallographic Analysis of Copper Oxido Dioxo Niobium

X-ray Diffraction (XRD) for Phase Identification and Lattice Structure Elucidation

X-ray diffraction is a primary and powerful tool for the structural characterization of crystalline materials like copper oxido(dioxo)niobium. By analyzing the angles and intensities of diffracted X-rays, researchers can identify the crystal structure, determine lattice parameters, and assess sample purity.

Powder X-ray diffraction (PXRD) is the most common technique for the routine analysis of polycrystalline bulk materials. In the synthesis of copper niobium oxides, PXRD is essential for confirming the formation of the desired phase and identifying any secondary or unreacted phases. researchgate.netresearchgate.net The resulting diffraction pattern serves as a fingerprint for the specific compound. For instance, the analysis of a synthesized copper-niobium mixed oxide, such as copper diniobate (CuNb₂O₆), reveals characteristic diffraction peaks that can be indexed to a specific crystal system, like the orthorhombic structure. researchgate.netresearchgate.net

The diffraction data, which plots intensity versus the diffraction angle (2θ), allows for the calculation of the d-spacing (the distance between atomic planes) using Bragg's Law. By matching these d-spacings and relative intensities to databases like the International Centre for Diffraction Data (ICDD), the phase can be unambiguously identified. Furthermore, analysis of the peak broadening can provide an estimation of the average crystallite size using the Debye-Scherrer equation. scirp.orgarxiv.org

Below is a representative table of powder XRD data for an orthorhombic copper niobium oxide phase.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 24.5 | 3.63 | 45 | (130) |

| 31.6 | 2.83 | 100 | (131) |

| 36.8 | 2.44 | 60 | (200) |

| 47.2 | 1.92 | 30 | (202) |

| 53.5 | 1.71 | 55 | (133) |

For more complex crystal structures or when precise structural details are required, synchrotron X-ray diffraction offers significant advantages over conventional laboratory XRD. The high flux, high resolution, and tunable wavelength of synchrotron radiation enable the collection of diffraction data with exceptionally high signal-to-noise ratios. researchgate.net This is particularly useful for resolving closely spaced diffraction peaks, detecting subtle structural distortions, and identifying minor impurity phases that might be missed with standard PXRD.

The high resolution of synchrotron XRD allows for a more accurate determination of lattice parameters and atomic positions through Rietveld refinement of the diffraction pattern. This level of precision is critical for establishing structure-property relationships in functional materials like copper oxido(dioxo)niobium.

In situ X-ray diffraction is a powerful technique for studying the structural evolution of materials under non-ambient conditions, such as varying temperature or pressure. cailiaoniu.comaps.org By collecting diffraction patterns continuously as the sample is heated or cooled, researchers can directly observe phase transitions, monitor reaction kinetics, and determine the stability ranges of different crystalline phases. rsc.orgkek.jp For a complex oxide system like copper oxido(dioxo)niobium, in situ XRD can reveal the precise temperatures at which structural changes occur, providing critical information for materials processing and understanding its thermal behavior. lu.se For example, a transition from one polymorphic form to another can be identified by the appearance and disappearance of specific diffraction peaks in the temperature-dependent patterns. cailiaoniu.com

Neutron Diffraction Studies for Light Atom Positions and Magnetic Ordering

While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction a complementary and often essential technique to XRD. A key advantage is its high sensitivity to light elements, such as oxygen, in the presence of heavy elements like niobium. This allows for the precise determination of oxygen atom positions and bond lengths within the copper niobate crystal lattice, which is often difficult with XRD alone. arxiv.org

Furthermore, neutrons possess a magnetic moment, which allows them to be scattered by unpaired electrons in magnetic materials. This makes neutron diffraction an unparalleled tool for determining the magnetic structure of materials. dtu.dk For transition metal oxides like copper oxido(dioxo)niobium, which may exhibit magnetic ordering at low temperatures, neutron diffraction can be used to identify the arrangement of magnetic moments (spins) on the copper ions, revealing whether the material is ferromagnetic, antiferromagnetic, or has a more complex magnetic ordering. dtu.dk

Electron Microscopy for Microstructural and Local Structural Investigations

Electron microscopy techniques provide direct visualization of the material's microstructure, offering information on morphology, particle size, and grain distribution that is not accessible through diffraction methods.

Scanning Electron Microscopy (SEM) is widely used to characterize the surface topography and microstructure of bulk or powdered samples. rsc.org In this technique, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (such as secondary or backscattered electrons) are used to form an image.

For synthesized copper oxido(dioxo)niobium powders, SEM analysis reveals the size, shape, and degree of agglomeration of the particles. researchgate.net For sintered ceramic samples, SEM can be used to examine the grain structure, porosity, and grain boundary characteristics. researchgate.net This information is vital as the microstructural features of the material heavily influence its bulk properties. For example, the grain size and porosity of a ceramic can significantly affect its electrical and mechanical performance.

The following table summarizes typical morphological data obtained from SEM analysis of a ceramic copper oxido(dioxo)niobium sample.

| Microstructural Feature | Typical Observation | Significance |

|---|---|---|

| Average Grain Size | 2 - 5 µm | Affects mechanical and electrical properties |

| Grain Morphology | Irregular, faceted | Indicates crystal growth habit |

| Porosity | < 5% | Relates to the density of the ceramic body |

| Agglomeration | Moderate | Influences powder processing and sintering |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defect Imaging

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanoscale structure, morphology, and crystalline defects of copper niobium oxides. By transmitting a high-energy electron beam through an ultrathin specimen of the material, TEM can generate high-resolution images and diffraction patterns that reveal features at the atomic scale. This level of detail is crucial for understanding the relationship between the material's synthesis, its microstructure, and its functional properties. TEM allows for direct visualization of the crystal lattice, identification of grain boundaries, dislocations, and stacking faults, and determination of the material's phase and elemental composition at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Fringe Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful mode of TEM that allows for the direct imaging of the crystallographic lattice of materials like copper niobium oxide. taylorfrancis.com By carefully controlling the electron optics, HRTEM can resolve the periodic arrangement of atom columns, which appear as a pattern of lattice fringes in the resulting image. The spacing between these fringes corresponds directly to the interplanar distances (d-spacings) of the crystal structure.

In the analysis of copper niobium oxide, HRTEM images reveal distinct sets of lattice fringes corresponding to specific crystallographic planes. For example, in copper niobate (CuNb₂O₆), analysis of HRTEM images might show lattice fringes with a spacing of approximately 0.28 nm, corresponding to the (021) plane of the orthorhombic structure. researchgate.net By measuring these spacings and the angles between different sets of fringes, the local crystal structure and orientation can be determined with high precision. Furthermore, HRTEM is exceptionally sensitive to defects in the crystal lattice. Disruptions in the regular fringe pattern can indicate the presence of dislocations, stacking faults, grain boundaries, or amorphous regions, providing critical insights into the material's crystallinity and quality. emc2012.org.uk

Table 1: Representative Lattice Fringe Spacings in Copper Niobium Oxides

| Compound Phase | Crystallographic Plane (hkl) | Measured Interplanar Spacing (d) |

| Orthorhombic CuNb₂O₆ | (021) | ~0.28 nm |

| Orthorhombic CuNb₂O₆ | (200) | ~0.70 nm |

| Orthorhombic CuNb₂O₆ | (111) | ~0.36 nm |

Note: The values presented are illustrative and can vary based on synthesis conditions and specific stoichiometry.

Selected Area Electron Diffraction (SAED) for Local Crystallographic Orientations

Selected Area Electron Diffraction (SAED) is a TEM technique used to determine the crystallographic structure and orientation of a specific, localized area of a sample. youtube.com By inserting an aperture in the image plane of the objective lens, only electrons diffracted from a selected region of the specimen are allowed to form a diffraction pattern.

For a single-crystal region of copper niobium oxide, the SAED pattern consists of a regular array of sharp, bright spots. researchgate.net The geometry and spacing of these spots are a direct representation of the reciprocal lattice of the crystal. By measuring the distances of the spots from the central transmitted beam and the angles between them, one can calculate the lattice parameters and determine the crystal's orientation (zone axis) relative to the incident electron beam. youtube.com

If the selected area contains multiple, randomly oriented crystallites (a polycrystalline material), the SAED pattern will consist of a series of concentric rings. youtube.com Each ring corresponds to a specific set of crystallographic planes satisfying the Bragg diffraction condition. For amorphous phases of copper niobium oxide, which lack long-range atomic order, the SAED pattern shows only broad, diffuse halos. youtube.com This makes SAED a rapid and effective tool for distinguishing between crystalline, polycrystalline, and amorphous domains within a sample. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique integrated with TEM that provides elemental composition information. wikipedia.org When the high-energy electron beam of the TEM interacts with the atoms in the copper niobium oxide sample, it can cause the ejection of inner-shell electrons. Electrons from higher energy shells then drop to fill these vacancies, releasing energy in the form of X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated. americantestingservices.com

An EDS detector measures the energy and intensity of these X-rays, generating a spectrum with peaks corresponding to the elements present in the analyzed volume. For copper niobium oxide, the EDS spectrum will show characteristic peaks for Copper (Cu), Niobium (Nb), and Oxygen (O), confirming the compound's elemental makeup. researchgate.net

Beyond simple compositional analysis, EDS can be used in scanning mode (in a Scanning Transmission Electron Microscope, or STEM) to create elemental maps. nih.govutexas.edu By rastering the focused electron beam across an area of the sample and collecting an EDS spectrum at each point, a two-dimensional map is generated that shows the spatial distribution of each element. nist.gov This is particularly useful for identifying elemental segregation, phase separation, or the presence of impurities in copper niobium oxide samples, providing a direct correlation between the material's microstructure and its chemical composition.

Crystallographic Modeling and Refinement Techniques

While microscopy techniques provide direct visualization of crystal structures, crystallographic modeling and refinement methods are essential for determining precise atomic positions, lattice parameters, and phase compositions from diffraction data. These computational techniques compare experimental diffraction patterns with calculated models based on hypothesized crystal structures and refine the model's parameters to achieve the best possible fit.

Rietveld Refinement for Complex Crystal Structures of Copper Niobium Oxides

Rietveld refinement is a powerful computational method used to analyze powder X-ray diffraction (XRD) or neutron diffraction data. It is a full-profile fitting technique that refines a theoretical structural model against an entire experimental diffraction pattern. ijoer.com This method is particularly valuable for complex materials like copper niobium oxides, where diffraction peaks may be numerous and heavily overlapped.

The process begins with an initial structural model for the copper niobium oxide phase, including the space group, approximate lattice parameters, and atomic positions. A theoretical diffraction pattern is calculated from this model, convoluted with instrumental and profile functions that account for peak shape and width. A least-squares algorithm then systematically adjusts various parameters of the model—such as lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters—to minimize the difference between the calculated and observed diffraction patterns. ijoer.com

Successful Rietveld refinement of copper niobium oxide data yields highly accurate crystallographic information. For instance, refinement of data for orthorhombic CuNb₂O₆ can provide precise lattice parameters and atomic positions, confirming its structure within a specific space group. researchgate.net The quality of the fit is typically assessed by statistical indicators like the goodness-of-fit (χ²) value. mdpi.com

Table 2: Example Crystallographic Data for Orthorhombic CuNb₂O₆ from Rietveld Refinement

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnca |

| Lattice Parameter a | 14.06 Å |

| Lattice Parameter b | 5.61 Å |

| Lattice Parameter c | 5.02 Å |

| Goodness of Fit (χ²) | < 1.5 |

Note: Data is representative and derived from typical refinement results for this phase. researchgate.netmdpi.com

Pair Distribution Function (PDF) Analysis for Disordered and Nanocrystalline Phases

While Rietveld refinement is ideal for well-ordered crystalline materials, it is less effective for materials with significant disorder or those that are nanocrystalline or amorphous. For these systems, Pair Distribution Function (PDF) analysis is a more suitable and powerful technique. acs.orgresearchgate.net The PDF method utilizes total scattering data, including both the sharp Bragg peaks and the diffuse scattering components, obtained from X-ray or neutron diffraction. cmich.edu

The experimental PDF, denoted as G(r), is obtained by a Fourier transform of the total scattering data. researchgate.net The resulting function describes the probability of finding pairs of atoms separated by a specific distance, r. It appears as a series of peaks where the positions correspond to interatomic distances and the peak areas relate to the coordination numbers of the atoms. nih.gov

This technique is exceptionally sensitive to the local atomic structure, regardless of long-range periodicity. For nanocrystalline copper niobium oxides, the PDF can reveal the atomic structure within a single nanoparticle. For disordered or amorphous phases, the PDF provides insight into the short-range and medium-range atomic order, which is not accessible through conventional diffraction analysis. By modeling and fitting the experimental PDF, researchers can extract quantitative details about bond lengths, coordination numbers, and the extent of local structural distortions, providing a more complete picture of the material's atomic arrangement. cmich.edu

Defect Chemistry and Non-Stoichiometry in Copper Oxido(dioxo)niobium Systems

The study of defect chemistry in copper oxido(dioxo)niobium (CuNbO₃) and related copper niobate systems is essential for understanding and tailoring their electronic and structural properties. Point defects, such as vacancies and interstitials, along with deviations from ideal stoichiometry, significantly influence the material's performance in various applications. These imperfections disrupt the periodic arrangement of atoms in the crystal lattice, introducing localized electronic states and altering fundamental characteristics like conductivity and phase stability.

Vacancy Formation and Migration Energetics

Point defects are a common type of zero-dimensional defect in perovskite materials. mdpi.com Vacancies, which are missing atoms from their regular lattice sites, are among the most prevalent defects due to their relatively low formation energies. mdpi.comresearching.cn In copper niobate systems, the most common vacancies are anticipated to be oxygen vacancies, followed by copper and niobium vacancies. The formation energy of these vacancies is a critical parameter that dictates their concentration at a given temperature.

Theoretical calculations, often employing density functional theory (DFT), are crucial for determining these energetics. For instance, studies on related perovskite niobates provide insight into the likely behavior of CuNbO₃. In materials like potassium niobate (KNbO₃), the association of copper impurities with oxygen vacancies has been shown to lower the defect formation energy by 1.0 eV to 2.7 eV, depending on the Fermi level. worldscientific.comresearchgate.net This suggests that in copper-containing niobates, the formation of defect complexes, such as a copper ion adjacent to an oxygen vacancy, can be energetically favorable.

The migration energetics, which define the energy barrier for a vacancy to move from one lattice site to another, are fundamental to understanding ion transport and material degradation. While specific migration energy values for CuNbO₃ are not widely documented, research on similar oxide materials indicates that oxygen vacancy migration is a key factor in ionic conductivity.

Table 1: Calculated Vacancy Formation Energies in Related Oxide Systems

| Compound System | Vacancy Type | Formation Energy (eV) | Method |

| KNbO₃ (Cu-doped) | Defect Associate ((Cu'Nb-V••O)•) | 1.0 - 2.7 lower than isolated defects | DFT |

| LiNbO₃ | Oxygen Vacancy | Varies with concentration | First-principles |

| γ-U-Zr Alloys | Uranium Vacancy | ~1.20 ± 0.25 | Experimental |

| γ-U-Zr Alloys | Zirconium Vacancy | ~2.07 | DFT |

Note: Data for related systems are presented to provide context due to the limited availability of specific data for Copper Oxido(dioxo)niobium. The formation energies can vary significantly with the chemical potential of the constituent elements.

Interstitial Defect Configurations and Their Influence on Structure

Interstitial defects involve atoms located in positions that are not part of the regular crystal lattice. mdpi.com These can be "self-interstitials," where an atom of the host material occupies an interstitial site, or "impurity interstitials," involving foreign atoms. Generally, interstitial defects have higher formation energies compared to vacancies due to the significant lattice distortion they cause. researchgate.net

In the context of complex oxides like copper niobate, potential interstitial configurations could include copper, niobium, or oxygen ions residing in the voids of the crystal structure. The specific location and stability of these interstitials depend on the size of the interstitial atom relative to the void and the electrostatic interactions with the surrounding lattice ions. researching.cn

The presence of interstitial defects has a pronounced impact on the crystal structure:

Lattice Strain: Interstitial atoms push the surrounding host atoms apart, introducing local compressive strain. This strain can alter the lattice parameters and may influence phase transitions.

Electronic Structure: Interstitials can introduce defect states within the band gap, similar to vacancies. These states can act as charge carrier traps or recombination centers, affecting the material's electronic conductivity and optical properties.

Mass Transport: The migration of interstitial atoms is a mechanism for diffusion. This is particularly relevant in processes like sintering, creep, and the performance of materials in electrochemical devices.

While extensive studies on specific interstitial configurations in CuNbO₃ are limited, the general principles observed in perovskite and related ABO₃ structures are applicable. engconfintl.org The formation of Frenkel defects, which consist of a vacancy-interstitial pair, is a common mechanism for creating such point defects in ionic crystals. nih.gov

Stoichiometric Deviations and Resultant Crystallographic Consequences

Stoichiometric deviations occur when the ratio of cations and anions in a compound departs from the ideal formula, such as CuNbO₃. This non-stoichiometry is common in transition metal oxides and can be accommodated through the formation of point defects. sic.ac.cn For instance, oxygen deficiency (CuNbO₃-δ) is compensated by the formation of oxygen vacancies and the reduction of cation oxidation states (e.g., Nb⁵⁺ to Nb⁴⁺ or Cu²⁺ to Cu¹⁺) to maintain charge neutrality. utwente.nlresearchgate.net

Such deviations have significant crystallographic consequences:

Lattice Parameter Changes: The introduction of vacancies or changes in ionic radii due to altered oxidation states can lead to a contraction or expansion of the crystal lattice. In many perovskites, oxygen deficiency leads to an increase in the unit cell volume. engconfintl.org

Structural Symmetry Changes: Significant non-stoichiometry can induce changes in the crystal structure's symmetry. For example, a material might transition from a higher-symmetry cubic or tetragonal phase to a lower-symmetry orthorhombic or monoclinic phase to better accommodate the structural distortions caused by the defects. Research on CuNb₂O₆ has identified an orthorhombic structure. researchgate.net

Formation of Superstructures: In some cases, defects can order themselves into extended structures or superlattices, particularly at high concentrations. This ordering can result in new diffraction peaks in X-ray or electron diffraction patterns.

Emergence of New Phases: Extreme deviations from stoichiometry can lead to the formation of entirely new, distinct phases. For example, in the copper-niobium-oxygen system, various stoichiometries beyond the simple 1:1:3 ratio exist, such as CuNb₂O₆. nih.gov A study on non-stoichiometric Cu₀.₁Nb₁.₉O₄.₈₅ demonstrated a dual-block shear ReO₃ crystal structure with large lattice parameters, which was engineered to enhance Li⁺-transfer kinetics for battery applications. researchgate.net

The precise control of stoichiometry is therefore a powerful tool for tuning the crystallographic and physical properties of copper niobate systems for specific technological applications.

Spectroscopic and Spectrochemical Characterization of Copper Oxido Dioxo Niobium

Vibrational Spectroscopy for Bonding Environment and Lattice Dynamics

Vibrational spectroscopy is a critical tool for probing the bonding environment and lattice dynamics of crystalline solids. By analyzing the interaction of light with the vibrational modes (phonons) of the material, detailed information about structural symmetry, bond strength, and the nature of the constituent atoms can be obtained.

Raman spectroscopy is a powerful non-destructive technique that measures the inelastic scattering of light from a material. The resulting Raman shifts correspond to the energies of the vibrational modes of the crystal lattice. In oxide materials like copper niobium oxides, Raman spectra reveal distinct peaks corresponding to specific phonon modes, which are highly sensitive to the crystal structure and symmetry.

The analysis of Raman spectra for niobates, such as those in the lithium niobate (LiNbO3) family, provides a framework for understanding copper niobium oxides. researchgate.netnih.gov The number and symmetry of Raman-active modes are determined by the crystal's point group. For instance, in related orthorhombic structures, specific modes can be assigned to the stretching and bending vibrations of Nb-O bonds within NbO6 octahedra and the vibrations involving the copper ions in the lattice. researchgate.netresearchgate.net The frequencies of these modes are directly related to the bond lengths and angles, offering insight into local distortions and the degree of covalency in the metal-oxygen bonds. researchgate.net

In a study of CuNb2O6 thin films, a characteristic Raman shift was identified at 690 cm⁻¹, which is indicative of the vibrational modes within the mixed oxide structure. researchgate.net The Raman spectra of copper oxides (CuO) and niobium oxides (Nb2O5) also provide reference points, with CuO showing prominent peaks around 296 cm⁻¹, 346 cm⁻¹, and 631 cm⁻¹, and Nb2O5 exhibiting characteristic bands related to Nb-O-Nb bridges and Nb=O terminal bonds. researchgate.netresearchgate.net By comparing the spectrum of copper oxido(dioxo)niobium to these constituent oxides, one can identify unique modes arising from the specific arrangement of Cu, Nb, and O atoms in the ternary compound.

Table 1: Representative Raman Modes in Related Oxide Systems

| Compound | Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| CuO | ~296, 346, 631 | Ag, Bg modes |

| Cu4O3 | ~318, 510, 541, 651 | Eg, A1g, B1g modes researchgate.net |

| T-Nb2O5 | ~240, 700, 840 | Nb-O-Nb bending, stretching modes researchgate.net |

| CuNb2O6 | 690 | Characteristic mixed-metal oxide mode researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is complementary to Raman spectroscopy. It measures the absorption of infrared radiation at frequencies corresponding to the material's vibrational modes. While Raman is sensitive to changes in polarizability, FTIR detects modes that involve a change in the molecular dipole moment. For a crystal with a center of symmetry, Raman-active modes are often infrared-inactive, and vice versa, making the use of both techniques essential for a complete vibrational analysis.

In the context of copper niobium oxides, FTIR spectra are dominated by absorptions related to metal-oxygen (M-O) bonds. Analysis of CuNb2O6 has identified characteristic IR bands at 608 cm⁻¹ and 940 cm⁻¹, which are attributed to the formation of Cu-O and Nb-O-Nb bonds, respectively. researchgate.net The high-frequency region of the spectrum is typically associated with the stretching vibrations of the niobium-oxygen bonds within the NbO6 octahedra, while lower frequency bands are related to bending modes and vibrations of the heavier copper ions within the crystal lattice. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. When the surface is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

For copper oxido(dioxo)niobium, XPS is crucial for confirming the oxidation states of both copper and niobium.

Niobium (Nb): The Nb 3d core level spectrum consists of a doublet, Nb 3d₅/₂ and Nb 3d₃/₂. The binding energy of the Nb 3d₅/₂ peak is a sensitive indicator of the niobium oxidation state. For Nb⁵⁺ in Nb₂O₅, the Nb 3d₅/₂ peak is typically observed in the range of 207.0 to 207.5 eV. core.ac.ukcern.ch Lower oxidation states, such as Nb⁴⁺ (in NbO₂) and Nb²⁺ (in NbO), appear at progressively lower binding energies. core.ac.ukresearchgate.net The presence of a single, well-defined doublet at the position for Nb⁵⁺ would confirm the +5 oxidation state for niobium in the compound. arxiv.org

Copper (Cu): The determination of the copper oxidation state via XPS can be challenging due to the similar binding energies of Cu metal and Cu(I) species. surfacesciencewestern.com The Cu 2p spectrum also presents a doublet (Cu 2p₃/₂ and Cu 2p₁/₂). The position of the Cu 2p₃/₂ peak for Cu(I) is typically around 932.5-932.8 eV. researchgate.net A key feature for identifying Cu(II) is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV), which are absent for Cu(I) and Cu(0). The absence of these satellites in the spectrum of copper oxido(dioxo)niobium would strongly suggest that copper is present in the +1 oxidation state.

Oxygen (O): The O 1s spectrum typically shows a main peak around 530.5 eV, corresponding to oxygen in the metal oxide lattice (O-Nb-O bonds). aip.org A shoulder or separate peak at higher binding energy may indicate the presence of other oxygen species like hydroxides or adsorbed water on the surface.

Table 2: Representative XPS Binding Energies for Copper and Niobium Oxides

| Element | Core Level | Oxidation State | Binding Energy (eV) | Key Features |

|---|---|---|---|---|

| Niobium | Nb 3d₅/₂ | Nb⁵⁺ (e.g., in Nb₂O₅) | ~207.0 - 207.5 | - |

| Niobium | Nb 3d₅/₂ | Nb⁴⁺ (e.g., in NbO₂) | ~206.2 | Lower BE than Nb⁵⁺ |

| Niobium | Nb 3d₅/₂ | Nb²⁺ (e.g., in NbO) | ~203.8 | Lower BE than Nb⁴⁺ |

| Copper | Cu 2p₃/₂ | Cu¹⁺ (e.g., in Cu₂O) | ~932.5 - 932.8 | No shake-up satellites |

| Copper | Cu 2p₃/₂ | Cu²⁺ (e.g., in CuO) | ~933.6 - 934.5 | Strong shake-up satellites at +9-10 eV |

Binding energies are approximate and can vary slightly based on sample condition and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the atomic structure, connectivity, and electronic environment that is often inaccessible by other methods.

Solid-state NMR is particularly well-suited for studying inorganic materials. The ⁹³Nb nucleus is 100% naturally abundant and is a sensitive probe of its local environment. northwestern.edu However, as a quadrupolar nucleus (spin I = 9/2), its NMR spectra are often broad and complex. The key parameters derived from ⁹³Nb NMR are the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ).

The ⁹³Nb isotropic chemical shift is highly sensitive to the coordination number of the niobium atom. researchgate.net Studies have established a correlation where different ranges of chemical shifts correspond to Nb being coordinated by four, five, six, seven, or eight oxygen atoms. researchgate.net For instance, six-coordinated Nb sites, common in many niobates, typically have isotropic shifts in the range of -900 to -1360 ppm. researchgate.net

The quadrupolar coupling constant (CQ) reflects the magnitude of the electric field gradient at the nucleus, which is a measure of the deviation from perfect cubic symmetry of the local electronic environment. clarku.edunih.gov Therefore, CQ values provide direct insight into the symmetry and distortion of the NbOₓ polyhedra in the crystal structure.

Table 3: Correlation of ⁹³Nb Isotropic Chemical Shift with Niobium Coordination Number

| Nb Coordination Number | NbOₓ Polyhedra | Isotropic Chemical Shift Range (ppm) |

|---|---|---|

| 4 | NbO₄ | -650 to -950 |

| 5 | NbO₅ | -900 to -980 |

| 6 | NbO₆ | -900 to -1360 |

| 7 | NbO₇ | -1200 to -1600 |

Data sourced from studies of various inorganic niobates. researchgate.net

While ¹⁷O NMR can also provide valuable information about the oxygen environments, the low natural abundance of ¹⁷O (0.038%) often requires isotopic enrichment, making it a more challenging experiment.

Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar (spin I = 3/2). pascal-man.comhuji.ac.il A critical aspect of copper NMR is that it is generally only applicable to diamagnetic systems. Therefore, NMR signals are readily observed for copper in the +1 oxidation state (Cu(I), d¹⁰ configuration), but not for the paramagnetic Cu(II) state (d⁹ configuration), which causes extremely rapid nuclear relaxation and broadens the signals beyond detection in conventional high-resolution spectrometers. huji.ac.il

This selectivity makes copper NMR an exceptionally powerful tool for confirming the presence of Cu(I) in copper oxido(dioxo)niobium and for probing its specific electronic environment. The chemical shift and quadrupolar coupling parameters for ⁶³Cu and ⁶⁵Cu can provide information about the coordination geometry and the nature of the chemical bonding at the copper site. In materials that exhibit electrical conductivity, the Knight shift can be measured to provide information about the density of states at the Fermi level, offering direct insight into the electronic structure. pascal-man.com The observation of a well-resolved ⁶³Cu or ⁶⁵Cu NMR spectrum would serve as strong evidence for the Cu(I) oxidation state and provide a unique window into the local structure around the copper ions. nih.govrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers and Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons. In the context of copper;oxido(dioxo)niobium (CuNb₂O₆), the copper(II) ion (Cu²⁺) is a paramagnetic center, making EPR an especially relevant analytical tool. The d⁹ electronic configuration of Cu²⁺ results in a net electron spin that can be probed by EPR to reveal information about its local environment and magnetic properties.

While specific EPR spectral data for this compound is not extensively detailed in the public domain, the principles of the technique suggest its utility in characterizing this compound. An EPR study of CuNb₂O₆ would be expected to provide insights into the spin state of the Cu²⁺ centers. Furthermore, the interaction of the unpaired electron with the copper nucleus (with a nuclear spin of I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) would lead to hyperfine splitting in the EPR spectrum, appearing as a characteristic four-line pattern. The precise g-values and hyperfine coupling constants are sensitive to the coordination geometry and the nature of the ligands surrounding the Cu²⁺ ion. For instance, in the orthorhombic phase of CuNb₂O₆, the empty 3d orbitals of the Cu²⁺ ions can act as deep traps for photo-generated electrons, a phenomenon that could be investigated using light-induced EPR experiments semanticscholar.org. Such studies can help in understanding the electronic structure and potential photocatalytic activity of the material.

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is a powerful tool for determining the oxidation state, coordination number, and local atomic arrangement around a specific element. For this compound, XAS can be employed to probe the local environments of both the copper and niobium atoms.

The X-ray Absorption Near-Edge Structure (XANES) region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. Analysis of the Cu K-edge XANES spectrum of a CuNb₂O₆ reference compound has confirmed that copper exists in a formal oxidation state of +2 uni-bonn.de.

The position of the absorption edge in a XANES spectrum is indicative of the oxidation state; a higher oxidation state generally results in a shift of the absorption edge to higher energies. Interestingly, while both CuO and CuNb₂O₆ contain Cu²⁺, the absorption edge for CuNb₂O₆ is shifted to higher energies compared to CuO uni-bonn.de. This shift is attributed to differences in the coordination environment. In CuNb₂O₆, the copper ion is six-fold coordinated with oxygen atoms, whereas in CuO, it is four-fold coordinated uni-bonn.de. This demonstrates that the coordination symmetry also significantly influences the XANES spectrum.

| Compound | Absorbing Atom | Oxidation State | Coordination Number | Coordination Geometry |

| This compound (CuNb₂O₆) | Cu | +2 | 6 | Octahedral |

| Copper(II) Oxide (CuO) | Cu | +2 | 4 | Square Planar |

This table summarizes the oxidation state and coordination environment of copper in this compound as determined by XANES, with Copper(II) Oxide provided for comparison.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides quantitative information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. By analyzing the oscillations in the absorption coefficient at energies above the absorption edge, it is possible to determine the radial distribution of atoms around the absorbing element.

For this compound, an EXAFS analysis of the Cu K-edge would yield precise Cu-O bond lengths and the number of nearest oxygen neighbors, confirming the six-fold coordination suggested by XANES. Similarly, analyzing the Nb K-edge EXAFS would provide details about the Nb-O bond distances and the coordination of the niobium atoms within the crystal lattice. This information is crucial for constructing an accurate model of the local atomic structure and for understanding the material's properties at a molecular level.

Mössbauer Spectroscopy for Isotopic Probes (if applicable to specific research isotopes)

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of a specific isotope. Its applicability is limited to elements that possess a suitable Mössbauer-active isotope. The most common isotope for Mössbauer spectroscopy is ⁵⁷Fe.

Neither copper nor niobium has naturally occurring isotopes that are suitable for conventional Mössbauer spectroscopy. Therefore, this technique is not directly applicable to the study of pure this compound. However, it is possible to use Mössbauer spectroscopy as an isotopic probe by doping the material with a Mössbauer-active nucleus, such as ⁵⁷Fe. For example, Mössbauer emission spectroscopy has been performed on CuO doped with ⁵⁷Co (which decays to ⁵⁷Fe) to study its magnetic properties aps.orgtau.ac.il. Similarly, Nb-Zr alloys have been implanted with ⁵⁷Fe ions to study the resulting structural changes using Mössbauer spectroscopy mdpi.com.

Thus, while not a direct probe of the intrinsic properties of CuNb₂O₆, Mössbauer spectroscopy could be employed in specially designed experiments where the material is doped with an appropriate isotope to investigate local magnetic fields, oxidation states, and lattice dynamics at the probe site.

Theoretical and Computational Investigations of Copper Oxido Dioxo Niobium

Density Functional Theory (DFT) for Electronic Structure and Fundamental Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic electronic and structural properties of materials. For copper niobates, DFT studies have primarily focused on elucidating their electronic band structure and optical properties.

Ground State Electronic Properties and Band Structure Calculations

Computational studies employing DFT have successfully characterized the electronic nature of copper niobate compounds, identifying them as p-type semiconductors. For CuNbO₃, electronic structure calculations have revealed that its visible-light absorption is primarily due to a nearly direct bandgap transition involving copper-to-niobium (d¹⁰-to-d⁰) excitations.

Different DFT approaches have yielded a range of band gap values, reflecting the sensitivity of the calculations to the chosen functional. For instance, some DFT calculations report an optical band gap of approximately 2.0 eV for CuNbO₃. More advanced calculations using a screened coulomb hybrid HSE06 functional have predicted a direct band gap of 2.6 eV.

For the related compound, copper diniobate (CuNb₂O₆), which exists in monoclinic and orthorhombic polymorphs, the electronic spectrum of the monoclinic phase has been found to be characteristic of isolated copper(II) ions, while the orthorhombic form exhibits features consistent with a band structure. The optical band gap for the monoclinic phase of CuNb₂O₆ has been reported to be in the range of 1.92 to 2.06 eV.

Below is a data table summarizing the calculated electronic properties of copper niobates from various DFT studies.

| Compound | DFT Functional/Method | Calculated Band Gap (eV) | Band Gap Type |

| CuNbO₃ | DFT | ~2.0 | Nearly Direct |

| CuNbO₃ | HSE06 | 2.6 | Direct |

| CuNb₂O₆ (monoclinic) | Experimental (from Tauc Plot) | 1.92 - 2.06 | Indirect |

Computational Prediction of Formation Energies for Defect Structures

Phonon Dispersion Relations and Vibrational Mode Predictions

As of this review, there are no published first-principles calculations of the full phonon dispersion relations for either CuNbO₃ or CuNb₂O₆. Such calculations are crucial for understanding the vibrational properties, lattice stability, and thermal characteristics of these materials.

Experimentally, Fourier-transform infrared (FT-IR) spectroscopy on CuNb₂O₆ has identified vibrational modes associated with the NbO₆ octahedra. However, without theoretical phonon calculations, a detailed assignment of all vibrational modes and an understanding of their dispersion across the Brillouin zone are incomplete.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Currently, there is a lack of specific molecular dynamics (MD) simulation studies focused on the dynamic behavior and phase transitions of copper niobate (CuNbO₃ or CuNb₂O₆).

However, experimental work on a high-pressure perovskite-type phase of CuNbO₃ has indicated a structural phase transition from a polar monoclinic structure to a collinear ferroelectric rhombohedral (R3c) structure around 470 K. This finding strongly suggests complex dynamic behavior and the potential for ferroelectric properties, which are prime candidates for investigation using MD simulations. Future MD studies could provide valuable atomic-scale insights into the mechanisms of this phase transition, ionic diffusion, and thermal transport properties.

First-Principles Calculations for Surface Reconstruction and Interfacial Phenomena

Detailed first-principles investigations into the surface reconstruction and interfacial phenomena of copper niobate are not available in the current body of scientific literature. Such studies are essential for understanding the catalytic activity, sensor applications, and performance in heterojunction devices. Future computational work in this area would need to explore the stability of various surface terminations, predict surface reconstructions under different environmental conditions, and model the interfaces between copper niobate and other materials.

Charge Transfer Mechanisms and Electronic Band Alignment Studies

Theoretical studies specifically detailing the charge transfer mechanisms and electronic band alignment at interfaces involving copper niobate (CuNbO₃ or CuNb₂O₆) are sparse. While the p-type nature of these materials is established, understanding how their bands align with other semiconductors, metals, or electrolytes is critical for designing efficient electronic and photoelectrochemical devices. General principles of band alignment at semiconductor heterojunctions are well-established, but their specific application to copper niobate requires dedicated computational modeling.

High-Throughput Computational Screening for Novel Copper Niobium Oxide Compositions and Stoichiometries

High-throughput computational screening, a cornerstone of modern materials science, has emerged as a powerful tool for the accelerated discovery of novel materials with desired properties. This approach leverages the power of computational modeling, particularly density functional theory (DFT), in tandem with automated workflows to systematically evaluate a vast array of chemical compositions and crystal structures. In the context of the copper-niobium-oxygen system, this methodology enables the exploration of the ternary phase space to identify previously unknown, thermodynamically stable, or metastable copper niobium oxide compounds, including various stoichiometries of "Copper;oxido(dioxo)niobium."

The process of high-throughput screening in this context typically involves several key stages. Initially, a large number of candidate crystal structures with different Cu:Nb:O ratios are generated. These structures can be derived from known crystal prototypes found in databases like the Inorganic Crystal Structure Database (ICSD) or generated using evolutionary algorithms and other structure prediction methods. Subsequently, the structural and energetic properties of these candidates are calculated using first-principles DFT methods. These calculations provide crucial data on the formation energy, which is a primary indicator of a compound's thermodynamic stability.

By systematically calculating the formation energies for a multitude of compositions, a convex hull of the Cu-Nb-O ternary system can be constructed. Compounds that lie on this convex hull are predicted to be thermodynamically stable and are therefore strong candidates for experimental synthesis. Those that lie slightly above the hull may be metastable and potentially synthesizable under specific conditions. This computational approach allows for the rapid identification of promising new materials without the need for extensive and time-consuming experimental exploration.

Detailed Research Findings from Computational Screening

While a comprehensive high-throughput screening study focused exclusively on the Cu-Nb-O system has not been extensively published, insights can be drawn from large-scale computational materials databases like the Open Quantum Materials Database (OQMD) and the Materials Project, which contain DFT data for a vast number of compounds, including some within this ternary system. scispace.com These databases serve as a de facto high-throughput screening repository.

Analysis of such databases would reveal the predicted stability of various copper niobium oxide stoichiometries. For each candidate composition, key properties are calculated to assess its potential for various applications. These properties include:

Formation Energy: The energy released or absorbed when a compound is formed from its constituent elements in their standard states. A more negative formation energy indicates greater thermodynamic stability.

Thermodynamic Stability (Energy Above the Hull): This value quantifies the thermodynamic instability of a compound with respect to the most stable phases. A value of zero indicates that the compound is on the convex hull and is predicted to be stable. Small positive values suggest metastability.

Band Gap: The energy difference between the valence and conduction bands. This is a critical parameter for determining the electronic and optical properties of a material, indicating whether it is a conductor, semiconductor, or insulator.